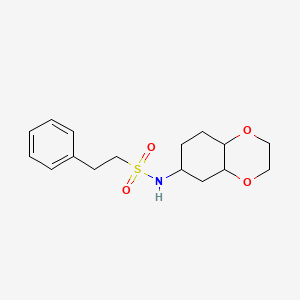

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c18-22(19,11-8-13-4-2-1-3-5-13)17-14-6-7-15-16(12-14)21-10-9-20-15/h1-5,14-17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCHKIYSFQQVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NS(=O)(=O)CCC3=CC=CC=C3)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the formation of the octahydro-1,4-benzodioxin ring. This can be achieved through the cyclization of appropriate diols under acidic conditions. The phenylethane sulfonamide group is then introduced via sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other benzodioxin derivatives and sulfonamides. Below is a detailed comparison based on available evidence and analogous compounds:

Table 1: Structural and Functional Comparisons

Key Observations

Saturation may reduce oxidative metabolism but increase steric hindrance. The sulfonamide group in the target compound differs from the benzamide in Compound XIV.

Benzamide derivatives like Compound XIV are often prioritized in drug discovery for their balanced pharmacokinetics .

Synthetic Challenges :

- The octahydro-1,4-benzodioxin scaffold requires stereoselective synthesis, which is more complex than the partially saturated benzodioxin in Compound XIV. Patent data for Compound XIV emphasizes catalytic hydrogenation and chiral resolution steps, suggesting similar challenges for the target sulfonamide .

Biological Activity

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available data on its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonamide group linked to a phenylethane moiety and an octahydro-1,4-benzodioxin structure. Its chemical formula is , with a molecular weight of approximately 319.43 g/mol. The presence of the benzodioxin ring contributes to its lipophilicity, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of sulfonamide derivatives with appropriate phenyl and dioxin precursors. The synthetic routes often include:

- Formation of the benzodioxin core through cyclization reactions.

- Sulfonation to introduce the sulfonamide functionality.

- Purification through crystallization or chromatography to obtain the final product.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's inhibitory effects on various carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. The biological evaluations typically assess:

- In vitro activity against cancer cell lines expressing high levels of CA IX.

- Mechanisms of action , including effects on cell viability and migration.

Table 1: Inhibition Potency Against Carbonic Anhydrases

| Compound | CA IX Inhibition (nM) | CA XII Inhibition (nM) | Cell Line Tested |

|---|---|---|---|

| N-(octahydro...) | 51.6 - 99.6 | 135.3 - 255.9 | HT-29, MDA-MB-231 |

| Control (AZM) | 50 | 120 | Various |

The data indicates that N-(octahydro...) exhibits significant inhibitory activity against CA IX, especially under hypoxic conditions typical of tumor microenvironments, thus suggesting its potential as an anticancer agent.

Antitumor Activity

In studies involving human osteosarcoma and colon cancer cell lines, it was observed that:

- The compound reduced cell viability significantly when tested at high concentrations.

- It exhibited a concentration-dependent inhibition pattern, with notable effects in hypoxic conditions.

Case Study: HT-29 Cell Line

In a study focusing on the HT-29 colon cancer cell line, treatment with N-(octahydro...) resulted in a 20% decrease in cell viability at concentrations up to 400 μM compared to untreated controls. This highlights its potential therapeutic efficacy against specific cancer types.

The proposed mechanism through which N-(octahydro...) exerts its biological effects includes:

- Inhibition of carbonic anhydrase activity , leading to altered pH dynamics within tumors.

- Disruption of metabolic processes essential for tumor growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.